头孢他啶杂质 D 钠盐

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

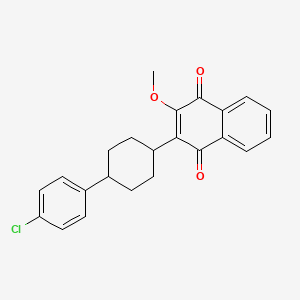

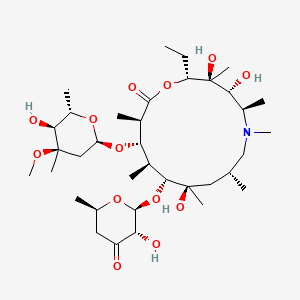

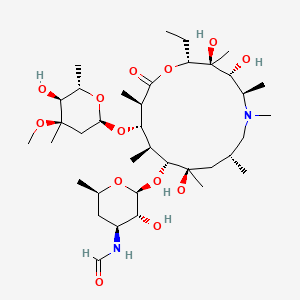

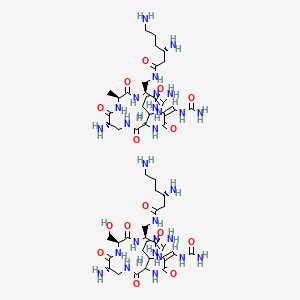

Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .

Synthesis Analysis

The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis

The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis

Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical And Chemical Properties Analysis

The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .科学研究应用

1. 质量评估和稳定性分析

- 颜色稳定性和杂质谱关系:头孢他啶钠的颜色等级因半合成和储存过程而改变,这对于评估其质量至关重要。这种颜色变化与其在水分、热、紫外光、酸、碱和氧化剂等条件下的降解有关。使用各种方法分析的颜色等级稳定性和降解程度表明,头孢他啶钠的颜色等级稳定性与其杂质谱之间存在相关性。这些见解对于优化药品包装、储存和运输条件至关重要(孙、崔、刘和张,2017)。

2. 杂质的鉴定和表征

- 引起过敏的杂质的分离和表征:一项研究重点是制备和验证头孢他啶二聚体和三聚体杂质的化学结构。这些杂质被分离、纯化并使用各种光谱技术进行表征。这项研究对于了解头孢菌素药物中聚合物杂质的结构和质量控制非常重要,有助于研究由这些杂质引起的过敏反应(付、李、冯和尹,2022)。

3. 色谱分析用于质量控制

- 用于杂质分析的色谱技术:毛细管电泳和高效液相色谱 (HPLC) 已被用于分析头孢他啶及其主要相关杂质。这些技术为杂质含量提供了准确的结果,有助于药物的质量控制(Castañeda Peñalvo、Julien 和 Fabre,1996)。

4. 药物释放动力学和抗菌活性

- 头孢他啶钠负载层状双氢氧化物-胡芦巴纳米杂化物:研究表明,负载在 Mg-Al 层状双氢氧化物上并与胡芦巴聚合物结合的头孢他啶钠显示出受控和持续的药物释放。它还对耐药菌表现出显着的抗菌活性,展示了其在先进药物应用中的潜力(Komarala、Doshi、Thiyagarajan、Aslam 和 Bahadur,2018)。

5. 在工业应用中的缓蚀

- 用作缓蚀剂:头孢他啶钠在盐酸溶液中对低碳钢的缓蚀性能进行了研究。它表现出显着的缓蚀效率,表明其在工业应用中保护金属表面免受腐蚀的潜力(Shukla 和 Quraishi,2009)。

安全和危害

未来方向

属性

CAS 编号 |

65715-12-0 |

|---|---|

产品名称 |

Cefotaxime Impurity D Sodium Salt |

分子式 |

C16H16N5O7S2. Na |

分子量 |

454.46 22.99 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

O-Methyl Atovaquone

129700-41-0

Azithromycin C

620169-47-3

3'-N-Demethyl-3'-N-formylazithromycin

612069-28-0